1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as CAS Number 13491-41-3, is a chemical compound that plays a significant role in medicinal chemistry, particularly in the development of antiviral agents. This compound is structurally related to nucleosides and has been identified as an impurity in several pharmaceutical formulations, including the antiviral drug Molnupiravir.
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one falls under the category of pyrimidine derivatives, which are essential in various biological processes. Its structure consists of a pyrimidinone ring linked to a sugar moiety, characteristic of nucleosides.
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one involves a multi-step reaction process. The synthesis can be outlined as follows:
The molecular formula of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is C9H13N3O6, with a molecular weight of approximately 259.216 g/mol.
The compound features:
The structural representation includes hydroxyl groups that play critical roles in its reactivity and solubility properties.
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one can participate in several chemical reactions relevant to its function as a nucleoside analog:
These reactions are significant for modifying the compound's properties or enhancing its pharmacological profile.
The mechanism of action for 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one primarily involves its role as an antiviral agent. It acts by mimicking natural nucleotides, thereby interfering with viral RNA synthesis.
This interference is crucial for inhibiting viral replication processes, making it effective against various RNA viruses. The presence of hydroxyl groups enhances hydrogen bonding capabilities with viral enzymes and nucleic acids, facilitating its action .
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one has several scientific applications:
Its role as an impurity in drugs like Molnupiravir highlights its significance in drug formulation and quality control processes .
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one (CAS: 13491-41-3), systematically identified as Molnupiravir Impurity 4, is a critical process-related impurity arising during the synthesis of the antiviral drug molnupiravir (EIDD-2801). This compound features a β-D-ribofuranose sugar moiety linked to a modified pyrimidine base through an N-glycosidic bond. Its molecular formula is C₉H₁₃N₃O₆ with a molecular weight of 259.22 g/mol [1] [4]. The impurity shares structural homology with the active pharmaceutical ingredient (API) but differs in the functionalization at the C4 position of the pyrimidine ring, where a hydroxyamino group (-NHOH) replaces the intended hydroxymino group (=NOH) or is formed through incomplete reactions [1] [6].
Table 1: Key Physicochemical Properties of Molnupiravir Impurity 4
Property | Value |
---|---|
CAS Number | 13491-41-3 |
Molecular Formula | C₉H₁₃N₃O₆ |
Molecular Weight | 259.22 g/mol |
IUPAC Name | 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one |
Synonyms | Molnupiravir Impurity 4, N-Hydroxycytidine |
Density | 1.93 g/cm³ |
Boiling Point | 576.1°C at 760 mmHg |
Flash Point | 302.2°C |
Vapor Pressure | 1.14E-15 mmHg at 25°C |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 7 |
The C4 substituent exhibits tautomerism between two dominant forms:
The equilibrium favors the hydroxyamino tautomer due to intramolecular hydrogen bonding between the N4-H and the C2-carbonyl oxygen, stabilizing the lactam form. This tautomeric behavior significantly impacts the impurity's reactivity during molnupiravir synthesis, as the hydroxyimino form participates in unwanted condensation or oxidation reactions [3] [6].
Table 2: Comparative Analysis of Tautomeric Forms
Characteristic | Hydroxyamino Tautomer | Hydroxyimino Tautomer |
---|---|---|
Dominant Structure | Lactam (C2=O, C4-NHOH) | Lactim (C2-OH, C4=NOH) |
Abundance | ~85% | ≤15% |
Key IR Bands | ν(N-H): 3200 cm⁻¹; ν(C=O): 1680 cm⁻¹ | ν(C=N): 1620 cm⁻¹; ν(O-H): 2900 cm⁻¹ |
Stabilizing Factors | Intramolecular H-bonding | Resonance conjugation |
Reactivity | Nucleophilic at O atom | Electrophilic at N atom |
The tetrahydrofuran ring adopts a β-D-ribofuranose configuration with absolute stereochemistry specified as (2R,3S,4S,5R). This configuration was confirmed through X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy, showing key correlations between H-1' of the sugar and H-6 of the pyrimidine ring [1] [6]. The 3',4'-dihydroxy groups exhibit a cis orientation, while the 5'-hydroxymethyl group occupies an equatorial position. The stereochemical integrity at C1' (anomeric carbon) is critical, as α-anomers or epimerized sugars form distinct impurities detectable via reverse-phase HPLC with resolution factors >2.0 [3]. The validated stereochemistry aligns with natural β-D-ribonucleosides, confirming this impurity as a C4-functionalized cytidine derivative rather than a uridine analog [1] [4].
The impurity primarily forms during the synthesis of β-D-N4-hydroxycytidine (NHC), the immediate precursor to molnupiravir. The reaction of cytidine tosylate salt with hydroxylamine (NH₂OH) in acetonitrile/triethylamine is pivotal. Key factors contributing to impurity formation include:
A documented synthesis route involves:
Oxidative degradation of NHC or its ester intermediates generates this impurity under process conditions:
Table 3: Formation Pathways and Mitigation Strategies for Molnupiravir Impurity 4
Formation Pathway | Key Reactants/Conditions | Resultant Impurity Level | Mitigation Strategy |
---|---|---|---|
Incomplete Hydroxylamination | NH₂OH < 2.5 eq.; Temp >20°C | ≤8% | Use 3.0 eq. NH₂OH; Maintain 0–5°C |
O²-Regioisomer Formation | High Temp (>30°C); Polar solvents | ≤3% | Low Temp (0–10°C); Apolar solvents |
Peroxide Oxidation | Peroxides in THF/dioxane | ≤0.3% | Freshly distilled solvents; BHT stabilizer |
Metal-Catalyzed Oxidation | Fe³⁺/Cu²⁺; Oxygen presence | ≤1.2% | EDTA (0.1%); Nitrogen atmosphere |
Photodegradation of NHC | UV light (254 nm) | ≤0.8% | Amber glass; Inert gas blanket |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0